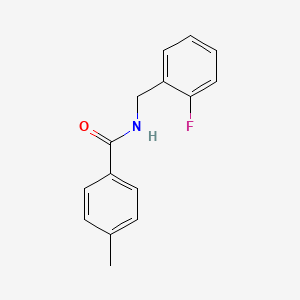

N-(2-Fluorobenzyl)-4-methylbenzamide

Description

Properties

Molecular Formula |

C15H14FNO |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-4-methylbenzamide |

InChI |

InChI=1S/C15H14FNO/c1-11-6-8-12(9-7-11)15(18)17-10-13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

NMRMTYLSZSLUIP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2F |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-(2-Fluorobenzyl)-4-methylbenzamide with related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Effects on Physicochemical Properties

Table 1: Substituent Variations and Physical Properties

Key Observations :

- Fluorine vs.

Table 2: HDAC Inhibition Profiles of 4-Methylbenzamide Derivatives

Key Observations :

- Structural Modifications: Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) demonstrate how elongation of the alkyl chain and fluorination of the aromatic ring modulate HDAC isoform selectivity. The 2-fluorobenzyl group in the parent compound may similarly influence binding kinetics if tested against HDACs.

- Slow-On/Slow-Off Kinetics : Both 109 and 136 exhibit prolonged enzyme inhibition, a trait common to benzamide-based HDAC inhibitors .

Key Observations :

- Synthetic Efficiency : Pyrazoline-linked 4-methylbenzamides achieve moderate yields (65–71%), highlighting the challenges of introducing bulky substituents (e.g., dihalophenyl groups) during synthesis .

Preparation Methods

Reagent Selection and Reaction Conditions

Modern peptide coupling agents such as benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) enable direct amidation under mild conditions. A protocol adapted from the synthesis of 4-bromo-2-fluoro-N-methylbenzamide demonstrates this approach:

Procedure :

- Reactants : 4-Methylbenzoic acid (1.0 equiv.), 2-fluorobenzylamine (1.1 equiv.), BOP (1.1 equiv.), and N-ethyl-N,N-diisopropylamine (DIEA, 3.3 equiv.) in dichloromethane (0.20 M).

- Reaction : Stir at room temperature for 2 hours.

- Workup : Hydrolyze with water, extract with dichloromethane (2×), wash organic layers with brine, dry over MgSO₄, and concentrate.

- Purification : Flash column chromatography (10–50% ethyl acetate in cyclohexane) yields the product as a white solid.

Key Advantages :

- Avoids harsh conditions required for acid chloride generation.

- High functional group tolerance, minimizing side reactions.

Optimization and Yield Considerations

The use of BOP as a coupling agent achieves near-quantitative yields in analogous systems. However, scalability may be limited by reagent cost. Substituting BOP with EDCl and hydroxybenzotriazole (HOBt) could reduce expenses while maintaining efficiency.

Acid Chloride-Based Synthesis

Generation of 4-Methylbenzoyl Chloride

Activation of 4-methylbenzoic acid via conversion to its acid chloride precedes amide bond formation. Thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ are common reagents for this step:

Procedure :

Amidation with 2-Fluorobenzylamine

The Schotten-Baumann reaction provides a classical framework for coupling acid chlorides with amines:

Procedure :

- Reactants : 4-Methylbenzoyl chloride (1.0 equiv.) and 2-fluorobenzylamine (1.2 equiv.) in tetrahydrofuran (THF).

- Base : Add triethylamine (2.0 equiv.) to scavenge HCl.

- Reaction : Stir at 0°C to room temperature for 4 hours.

- Workup : Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

- Purification : Recrystallization from ethanol/water affords crystalline product.

Key Advantages :

- High atom economy and scalability.

- Avoids expensive coupling reagents.

Comparative Analysis of Methods

The table below contrasts critical parameters for the two primary synthesis routes:

Alternative Pathways and Innovations

Solid-Phase Synthesis

High-throughput methodologies using resin-bound acids or amines could streamline production, though this remains speculative without explicit literature support.

Challenges and Mitigation Strategies

- Hydrolysis Sensitivity : Fluorinated benzylamines may exhibit instability under acidic conditions. Maintaining pH neutrality during workup minimizes decomposition.

- Byproduct Formation : Excess coupling reagents or unreacted acid chlorides necessitate rigorous washing steps.

- Purity Optimization : Recrystallization solvents (e.g., ethanol/water mixtures) enhance crystalline purity compared to chromatographic methods.

Q & A

Q. What are the standard synthetic routes for N-(2-Fluorobenzyl)-4-methylbenzamide, and what coupling reagents are recommended for amide bond formation?

The synthesis of benzamide derivatives typically employs carbodiimide-based coupling agents. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are widely used to activate carboxylic acids for reaction with amines. In a related study on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, these reagents facilitated amide bond formation at low temperatures (-50°C), yielding a stable product confirmed by IR, -NMR, and elemental analysis . For this compound, similar protocols can be adapted, substituting 2-fluorobenzylamine as the amine component.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy : To confirm the presence of amide (C=O, ~1650–1680 cm) and aromatic C-F (~1220 cm) bonds.

- -NMR : To verify substituent positions (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm and methyl groups at δ 2.3–2.5 ppm).

- Mass spectrometry : For molecular weight validation.

- Elemental analysis : To ensure stoichiometric purity. These methods were validated in studies on structurally analogous benzamides .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of this compound?

Optimization involves:

- Temperature control : Maintaining sub-ambient temperatures (-20°C to 0°C) during coupling to minimize side reactions.

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reagent solubility.

- Purification : Column chromatography or recrystallization improves purity. A study on similar compounds achieved 85–90% yield by optimizing these parameters .

Q. What factors contribute to discrepancies in fluorescence intensity data for benzamide derivatives, and how can they be resolved?

Fluorescence behavior is sensitive to:

- Solvent polarity : Non-polar solvents may enhance emission intensity by reducing quenching.

- pH : Optimal fluorescence for benzamides often occurs near pH 5–6 (e.g., observed in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) .

- Temperature : Elevated temperatures increase collisional quenching, reducing intensity. To resolve contradictions, standardize conditions (e.g., pH 5 buffer, 25°C) and use internal standards for calibration.

Q. What computational methods are suitable for predicting the biological interactions of this compound?

- Molecular docking : To model binding affinity with target proteins (e.g., enzymes or receptors).

- Molecular dynamics (MD) simulations : To assess stability of ligand-receptor complexes over time. These approaches were applied to a pyrimidine-based benzamide analog, revealing interactions with anti-cancer targets .

Data-Driven Analysis

Q. How does the fluorobenzyl substituent influence the electronic properties of this compound compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom alters:

- Electron density : Reduces electron-richness of the aromatic ring, affecting reactivity in electrophilic substitutions.

- Lipophilicity : Increases logP values, potentially enhancing membrane permeability. Comparative studies on fluorinated vs. chlorinated benzamides (e.g., ) show measurable differences in spectroscopic and solubility profiles .

Q. What are the methodological challenges in determining binding constants for this compound with biological targets?

Challenges include:

- Signal interference : Fluorescence or UV-Vis signals from the compound may overlap with biomolecule signals.

- Binding site accessibility : Steric hindrance from the fluorobenzyl group may reduce binding efficiency. Solutions involve using Job’s plot analysis or isothermal titration calorimetry (ITC) to quantify interactions, as demonstrated in studies on similar sulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.